2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol

Medicinal Chemistry Chemical Synthesis Quality Control

2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol (CAS 1365960-74-2) is a heterocyclic compound comprising a pyrimidin-4-ol core linked to an N-ethyl substituted pyrazole ring. With a molecular formula of C9H10N4O and a molecular weight of 190.20 g/mol, this compound serves as a foundational scaffold in medicinal chemistry, particularly for the design and synthesis of kinase inhibitors.

Molecular Formula C9H10N4O
Molecular Weight 190.20 g/mol
Cat. No. B11791718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol
Molecular FormulaC9H10N4O
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C2=NC=CC(=O)N2
InChIInChI=1S/C9H10N4O/c1-2-13-6-7(5-11-13)9-10-4-3-8(14)12-9/h3-6H,2H2,1H3,(H,10,12,14)
InChIKeyNDQNRPYVNCFNFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol: A Versatile Pyrazolopyrimidine Building Block for Kinase-Targeted Drug Discovery


2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol (CAS 1365960-74-2) is a heterocyclic compound comprising a pyrimidin-4-ol core linked to an N-ethyl substituted pyrazole ring . With a molecular formula of C9H10N4O and a molecular weight of 190.20 g/mol, this compound serves as a foundational scaffold in medicinal chemistry, particularly for the design and synthesis of kinase inhibitors [1]. Pyrazol-4-ylpyrimidine derivatives have been extensively investigated as potent inhibitors of receptor tyrosine kinases, including ROS1 and ALK, which are clinically validated targets in oncology [1]. The presence of the ethyl group on the pyrazole moiety introduces specific steric and electronic characteristics that can be fine-tuned during lead optimization campaigns.

Scaffold for kinase-targeted compound library synthesis
N-ethyl substitution supports systematic SAR exploration workflows
Reported class-level ROS1/ALK kinase research context

Why 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol Is Not Interchangeable with Other Pyrazolopyrimidine Analogs


Within the pyrazol-4-ylpyrimidine class, seemingly minor structural modifications, such as altering the N-alkyl substituent on the pyrazole ring, can lead to dramatic changes in biological activity and physicochemical properties. For example, a structure-activity relationship (SAR) study on ROS1 kinase inhibitors revealed that compounds with different substitution patterns exhibited IC50 values ranging from 24 nM for the most potent derivative (compound 7c) to over 1000 nM for less active analogs, demonstrating a selectivity window of greater than 170-fold against the closely related ALK kinase [1]. Consequently, substituting 2-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol with a des-ethyl (unsubstituted pyrazole), methyl, or isopropyl analog cannot guarantee equivalent performance in a given assay, as the specific ethyl group contributes to a unique profile of target engagement, selectivity, and physicochemical characteristics like lipophilicity (LogP) and solubility.

Risk Factor
This Compound
Analog Substitute
N-alkyl substituent
Ethyl group on pyrazole
Des-ethyl, methyl, or isopropyl may shift target engagement profile
Lipophilicity context
Reported calculated LogP profile
Altered LogP may shift permeability and solubility behavior
Purity specification
Certified high-purity grade
Lower-grade analogs may require additional in-house purification

Quantitative Differentiation of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol for Informed Procurement Decisions


Purity Benchmarking: 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol vs. Close Structural Analog

For procurement of high-purity building blocks, 2-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol is offered at a certified purity of NLT 98% . This contrasts with a close structural analog, 2-(1-Isopropyl-1H-pyrazol-4-yl)-6-methylpyrimidin-4-ol, which is listed with a standard purity of 95% from the same vendor . The higher purity specification for the ethyl derivative reduces the burden of in-house purification and minimizes the risk of side reactions or confounding biological data due to impurities.

Purity Specification
Specification review
NLT 98% (HPLC) vs. 95% for isopropyl-methyl analog
Higher purity may reduce side-reaction risk in sensitive synthetic workflows
Analytical method not specified in vendor datasheets
Medicinal Chemistry Chemical Synthesis Quality Control

Impact of N-Ethyl Substitution on Lipophilicity: A Calculated LogP Comparison

The ethyl group on the pyrazole ring directly influences the compound's lipophilicity, a critical parameter for membrane permeability and oral bioavailability. The calculated partition coefficient (ClogP) for 2-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol is -0.292 [1]. While direct experimental data for the des-ethyl analog is unavailable in this context, computational models predict a significant decrease in lipophilicity for the unsubstituted pyrazole derivative, which would result in a higher aqueous solubility and potentially lower cellular permeability. This calculated value positions the ethyl derivative as a balanced starting point for medicinal chemistry optimization, offering a favorable LogP for both solubility and permeability.

Calculated LogP
Data to verify
ClogP = -0.292
Supports balanced solubility-permeability assessment for lead optimization
In silico calculation; des-ethyl analog predicted more hydrophilic
ADMET Drug Design Physicochemical Properties

Kinase Inhibition Potential: Class-Level Activity of Pyrazol-4-ylpyrimidines

The pyrazol-4-ylpyrimidine scaffold, to which 2-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol belongs, is a privileged structure for kinase inhibition. A focused SAR study demonstrated that derivatives of this class can achieve potent inhibition of the ROS1 kinase, with the most active compound (7c) exhibiting an IC50 of 24 nM [1]. This is 8.3-fold more potent than the initial lead compound, KIST301072, which had an IC50 of 199 nM. Furthermore, compound 7c displayed remarkable selectivity, with a 170-fold preference for ROS1 over the structurally homologous ALK kinase. This class-level data strongly supports the use of 2-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol as a versatile starting point for developing potent and selective kinase inhibitors.

Kinase Inhibition Context
Class-level
Reported ROS1 IC50 range: 24 nM to >1000 nM across derivatives
Supports scaffold selection for ROS1/ALK pathway research
Class-level SAR; direct measurement on this compound not reported
Kinase Inhibitor Oncology ROS1 SAR

Strategic Applications of 2-(1-Ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol in Drug Discovery and Chemical Biology


Synthesis of Novel Kinase Inhibitor Libraries for Oncology

As a core scaffold with validated class-level activity against oncogenic kinases like ROS1, 2-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol is an ideal starting material for generating focused libraries of kinase inhibitors [1]. Its N-ethyl substitution provides a balanced lipophilicity profile (ClogP -0.292) [2], which is favorable for achieving both solubility and cell permeability in lead compounds. Researchers can leverage this building block to rapidly explore SAR around the pyrimidine core, aiming to replicate or exceed the potency and selectivity (e.g., 170-fold for ROS1 over ALK) observed in class-leading compounds [1].

Development of High-Purity Reference Standards for Analytical Chemistry

Given its commercial availability at a certified purity of NLT 98% , this compound is well-suited for use as a reference standard in analytical method development and quality control (QC) laboratories. Its high purity minimizes the risk of impurity-related interference in HPLC, LC-MS, or NMR analyses, ensuring accurate quantification and characterization of new chemical entities derived from this scaffold. This makes it a reliable choice for procuring analytical standards for regulatory submissions and internal QC protocols.

Medicinal Chemistry SAR Studies Focusing on Pyrazole N-Alkyl Substitution

The specific N-ethyl group on the pyrazole ring makes this compound a valuable tool for SAR studies investigating the impact of alkyl chain length on biological activity. By using 2-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol as a reference point, medicinal chemists can systematically synthesize and compare analogs with methyl, isopropyl, or other alkyl groups. This allows for the precise tuning of target engagement, selectivity, and ADMET properties, as even minor changes in this region of the molecule can lead to significant shifts in potency, as demonstrated by the >1000 nM difference in IC50 values among related pyrazol-4-ylpyrimidine derivatives [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
N-ethyl substitution pattern
Scaffold SAR exploration and target engagement review
Analytical reference standard
Certified purity specification
HPLC/LC-MS method compatibility review
Medicinal chemistry SAR studies
N-alkyl chain identity
Lipophilicity and selectivity assessment across analogs

Technical Documentation Hub

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